Cas no 1213968-97-8 ((S)-1-(4-chloro-2-methyl-phenyl)-2,2,2-trifluoro-ethylamine)

1213968-97-8 structure
Nombre del producto:(S)-1-(4-chloro-2-methyl-phenyl)-2,2,2-trifluoro-ethylamine
Número CAS:1213968-97-8
MF:C9H9ClF3N
Megavatios:223.622671842575
MDL:MFCD07374854
CID:2184750
PubChem ID:56971835
(S)-1-(4-chloro-2-methyl-phenyl)-2,2,2-trifluoro-ethylamine Propiedades químicas y físicas
Nombre e identificación
-
- (S)-1-(4-chloro-2-methyl-phenyl)-2,2,2-trifluoro-ethylamine
- (1S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethanamine
- (S)-1-(4-CHLORO-2-METHYLPHENYL)-2,2,2-TRIFLUOROETHAN-1-AMINE
- 1213968-97-8
- Y11877
- AKOS015925498
-
- MDL: MFCD07374854
- Renchi: 1S/C9H9ClF3N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m0/s1
- Clave inchi: MQYIIPRFEWCFHP-QMMMGPOBSA-N
- Sonrisas: ClC1C=CC(=C(C)C=1)[C@@H](C(F)(F)F)N
Atributos calculados
- Calidad precisa: 223.0375615g/mol
- Masa isotópica única: 223.0375615g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 1
- Complejidad: 195
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.9
- Superficie del Polo topológico: 26Ų
(S)-1-(4-chloro-2-methyl-phenyl)-2,2,2-trifluoro-ethylamine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K22318-1g |
(S)-1-(4-CHLORO-2-METHYL-PHENYL)-2,2,2-TRIFLUORO-ETHYLAMINE |
1213968-97-8 | 95% | 1g |
$795 | 2023-09-02 | |
Ambeed | A993159-1g |
(S)-1-(4-chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine |
1213968-97-8 | 95% | 1g |
$1009.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761851-1g |
(s)-1-(4-Chloro-2-methylphenyl)-2,2,2-trifluoroethan-1-amine |
1213968-97-8 | 98% | 1g |
¥8475.00 | 2024-08-09 |
(S)-1-(4-chloro-2-methyl-phenyl)-2,2,2-trifluoro-ethylamine Literatura relevante
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
2. Back matter
-
3. Book reviews
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
1213968-97-8 ((S)-1-(4-chloro-2-methyl-phenyl)-2,2,2-trifluoro-ethylamine) Productos relacionados
- 2171618-41-8(3-(1-amino-2-cyclopropylethyl)-1-methylpyrrolidin-3-ol)
- 1427427-79-9(Benzoic acid, 2-fluoro-4,5-dimethyl-)
- 1805627-80-8(3-Chloro-5-methyl-4-nitrobenzoic acid)
- 887214-40-6(1-3-(4-bromobenzenesulfonyl)-1,2,3triazolo1,5-aquinazolin-5-yl-4-ethylpiperazine)
- 2229112-78-9((4-fluoro-1H-indol-3-yl)methanesulfonamide)
- 2172161-96-3(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclopropyl}acetic acid)
- 2171481-31-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-4,4-difluorobutanoic acid)
- 827598-27-6(1-(Piperazin-1-yl)isoquinoline hydrochloride)
- 2228171-88-6(2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)
- 2228744-82-7(3-(5-propylthiophen-2-yl)methylazetidine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1213968-97-8)(S)-1-(4-chloro-2-methyl-phenyl)-2,2,2-trifluoro-ethylamine

Pureza:99%
Cantidad:1g
Precio ($):908.0